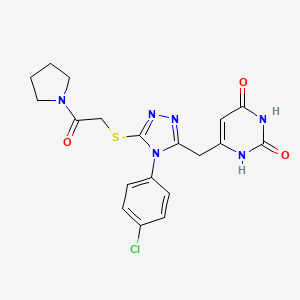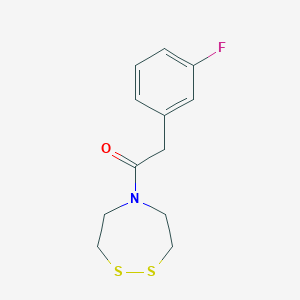
1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one, also known as DTZE, is a chemical compound that belongs to the class of thiazepanes. It is a synthetic compound that has been of interest to researchers due to its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a role in the regulation of neuronal excitability. By enhancing the activity of GABA receptors, 1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one may reduce neuronal excitability, leading to its anticonvulsant, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects
1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. 1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one has also been shown to increase the levels of dopamine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its composition and purity. It also has well-defined pharmacological properties, which make it a useful tool for studying the GABAergic system. However, one limitation of 1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one is that it has not been extensively studied in humans, which limits its potential clinical applications.
Orientations Futures
For the study of 1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one include the study of its potential use in the treatment of other neurological disorders and the study of its potential use as a tool for studying the GABAergic system.
Méthodes De Synthèse
1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one can be synthesized through a multistep reaction. The first step involves the reaction of 3-fluorophenylacetic acid with thionyl chloride to form 3-fluorophenylacetyl chloride. The second step involves the reaction of 3-fluorophenylacetyl chloride with 1,2,5-thiadiazepane to form 1-(3-fluorophenyl)-2-(1,2,5-thiadiazepan-5-yl)ethan-1-one. The final step involves the reduction of 1-(3-fluorophenyl)-2-(1,2,5-thiadiazepan-5-yl)ethan-1-one with sodium borohydride to form 1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one.
Applications De Recherche Scientifique
1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one has been used in scientific research for its potential applications in the treatment of various diseases. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. 1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one has also been studied for its potential use in the treatment of Parkinson's disease.
Propriétés
IUPAC Name |
1-(1,2,5-dithiazepan-5-yl)-2-(3-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNOS2/c13-11-3-1-2-10(8-11)9-12(15)14-4-6-16-17-7-5-14/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRAXNWKYNRKJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1C(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2,5-Dithiazepan-5-yl)-2-(3-fluorophenyl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


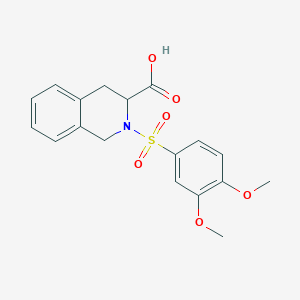
![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2539060.png)


![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2539063.png)
![2-[(1-Methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2539064.png)
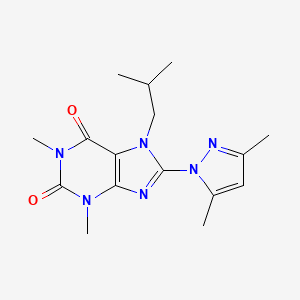
![N-(benzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-chloroacetamide](/img/structure/B2539071.png)
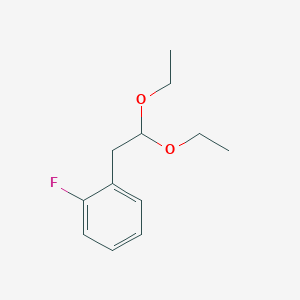
![N-(4-bromobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2539076.png)
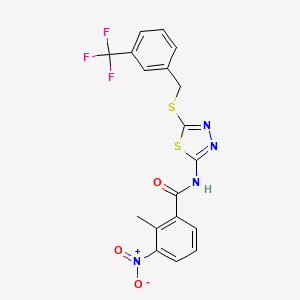
![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate;hydrochloride](/img/structure/B2539078.png)
